REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([OH:12])=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.Cl[CH2:14][CH2:15][N:16]([CH3:18])[CH3:17].C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH2:14][CH2:15][N:16]([CH3:18])[CH3:17])=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)O
|
Name
|
|
Quantity
|
289 mg
|
Type
|
reactant
|
Smiles
|
ClCCN(C)C
|
Name
|
cesium carbonate
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 65° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The organic solution was washed with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)OCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 505 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 120.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |